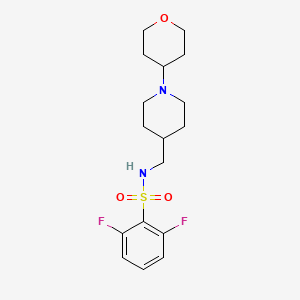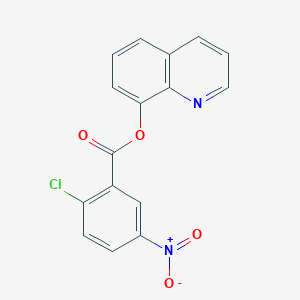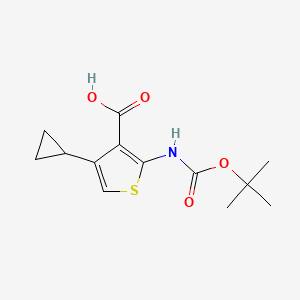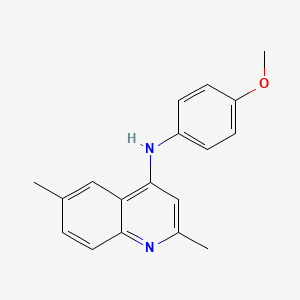![molecular formula C20H19N3O4 B2578624 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851407-49-3](/img/structure/B2578624.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a nitrobenzamide group attached via an ethyl linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the nitro group, and the benzamide group. Each of these functional groups can undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Anticorrosive Applications
Quinoline Derivatives in Corrosion Inhibition Quinoline derivatives, including N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, have been recognized for their excellent anticorrosive properties. These derivatives effectively inhibit metallic corrosion due to their high electron density, facilitating stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in preserving the integrity of metal surfaces in various industries (Verma, Quraishi, & Ebenso, 2020).
Bioactive Properties
Bioactivities of Quinoline and Quinazoline Alkaloids Research on quinoline and quinazoline alkaloids, similar in structure to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, reveals significant bioactivities. These compounds, extracted from natural sources or synthesized, demonstrate a range of therapeutic potentials, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory activities. Their contributions to drug development, particularly in antimalarial and anticancer therapies, are noteworthy (Shang et al., 2018).
Fungus-Related Compounds and Implications
Occurrence of Nitroso Compounds in Fungus-Contaminated Foods Studies have identified the presence of nitroso compounds, including various nitrosamines, in foods contaminated by specific fungi, suggesting the formation of these compounds under certain conditions. Given the carcinogenic potential of these compounds, understanding their formation, especially in the context of specific nitroso compounds like N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, is crucial for food safety and carcinogenesis research (Li, Ji, & Cheng, 1986).
Pharmacological Aspects
Therapeutic Potential of Functionalized Quinoline Motifs Quinoline and its derivatives serve as core templates in drug design due to their extensive bioactivity spectrum. The review focuses on the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, emphasizing their role in future drug development. The vast array of information on these compounds opens new doors for medicinal chemists to explore biomolecular quinolines for novel drug development, which is pertinent for compounds like N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide (Ajani, Iyaye, & Ademosun, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-6-7-14-10-16(20(25)22-18(14)13(12)2)8-9-21-19(24)15-4-3-5-17(11-15)23(26)27/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGPAYPTAZJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)


![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)
![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2578559.png)
![Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2578562.png)
![Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2578563.png)